4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide

Catalog No.
S13506042
CAS No.
M.F
C14H11ClFIN2O2
M. Wt
420.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydraz...

Product Name

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]-3-iodobenzohydrazide

Molecular Formula

C14H11ClFIN2O2

Molecular Weight

420.60 g/mol

InChI

InChI=1S/C14H11ClFIN2O2/c15-11-6-10(16)3-1-9(11)7-21-13-4-2-8(5-12(13)17)14(20)19-18/h1-6H,7,18H2,(H,19,20)

InChI Key

QDAZYDQVGZCXQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)I)OCC2=C(C=C(C=C2)F)Cl

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide is a chemical compound characterized by its unique structure, which consists of a benzohydrazide core substituted with a chloro-fluorobenzyl ether and an iodine atom. Its molecular formula is C15H13ClFN2O2C_{15}H_{13}ClFN_2O_2, and it has a molecular weight of approximately 320.73 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique functional groups that can participate in various

The chemical reactivity of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide can be attributed to the presence of the hydrazide functional group, which allows for nucleophilic substitution reactions. The iodine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the synthesis of derivatives. Additionally, the compound may undergo:

  • Hydrazone formation: Reaction with aldehydes or ketones to form hydrazones.
  • Reduction reactions: The nitro or halogen substituents can be reduced to amine groups under specific conditions.

The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide typically involves several steps:

  • Preparation of the benzohydrazide: This can be achieved by reacting an appropriate hydrazine derivative with a corresponding benzoyl chloride.
  • Formation of the ether linkage: The chloro-fluorobenzyl alcohol is reacted with the benzohydrazide using a suitable coupling agent (e.g., DCC or EDC) to form the ether bond.
  • Iodination: The final step involves iodination at the 3-position of the benzohydrazide ring, which can be accomplished using iodine or iodinating agents under controlled conditions.

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide has potential applications in various fields:

  • Medicinal chemistry: As a lead compound for developing new pharmaceuticals targeting bacterial infections or cancer.
  • Material science: In the development of functional materials due to its unique electronic properties derived from halogen substitutions.
  • Chemical probes: For studying biological pathways and enzyme activities in research settings.

Interaction studies involving 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide are essential for understanding its biological mechanism. These studies typically focus on:

  • Binding affinity: Assessing how well the compound binds to target enzymes or receptors.
  • Synergistic effects: Investigating potential interactions with other drugs or compounds that could enhance therapeutic efficacy.

Limited data is available specifically for this compound, but similar compounds have shown promising results in these areas.

Several compounds share structural similarities with 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide. A comparison highlights its unique features:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-((4-Chlorobenzyl)oxy)-3-iodobenzohydrazideC14H12ClIN2O2C_{14}H_{12}ClIN_2O_2Different aromatic substitutionPotential anticancer activity
4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazideC14H12ClFN2O2C_{14}H_{12}ClFN_2O_2Contains a methoxy groupAntimicrobial properties
2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzeneC13H9ClFNO3C_{13}H_{9}ClFNO_3Nitro group present instead of iodineNotable enzyme inhibition

These comparisons illustrate that while there are structural similarities among these compounds, variations in substituents significantly influence their biological activity and potential applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

419.95378 g/mol

Monoisotopic Mass

419.95378 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types